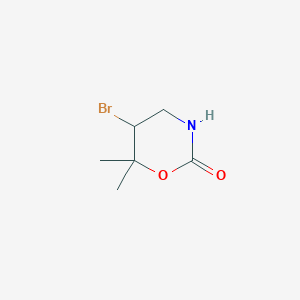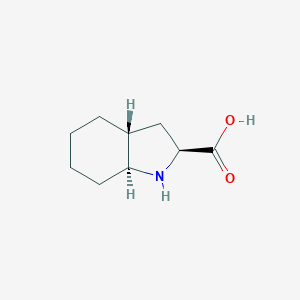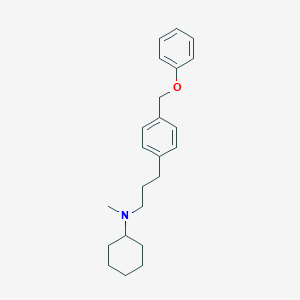
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that is widely used in scientific research. It is a derivative of amphetamine and has been found to have several interesting properties that make it a valuable tool in the laboratory.
Mecanismo De Acción
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- works by inhibiting the activity of MAO, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- increases the levels of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce hyperactivity in mice. It has also been found to increase the release of dopamine and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has several advantages for lab experiments. It is a potent inhibitor of MAO and has been shown to have high selectivity for MAO-B. It has also been found to have a long half-life, making it useful for studying the effects of amphetamine derivatives on the central nervous system. However, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has some limitations as well. It is not very soluble in water, making it difficult to administer to animals. It is also a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Direcciones Futuras
There are several future directions for research on Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress and to increase the levels of neurotrophic factors in the brain. Another area of interest is its potential as a tool for studying the role of MAO in various physiological processes. Further research is needed to fully understand the properties and potential uses of this compound.
Conclusion:
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a valuable tool in scientific research. It has been found to have several interesting properties, including its ability to inhibit MAO and increase the levels of dopamine and serotonin in the brain. While there are some limitations to its use, there are also many potential future directions for research on this compound. Overall, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a promising compound that has the potential to advance our understanding of the central nervous system and to lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized by reacting 3-(p-phenoxymethylphenyl)propyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been used in several scientific research studies. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in various physiological processes. It has also been used to study the effects of amphetamine derivatives on the central nervous system.
Propiedades
Número CAS |
19733-78-9 |
|---|---|
Nombre del producto |
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- |
Fórmula molecular |
C23H31NO |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-methyl-N-[3-[4-(phenoxymethyl)phenyl]propyl]cyclohexanamine |
InChI |
InChI=1S/C23H31NO/c1-24(22-10-4-2-5-11-22)18-8-9-20-14-16-21(17-15-20)19-25-23-12-6-3-7-13-23/h3,6-7,12-17,22H,2,4-5,8-11,18-19H2,1H3 |
Clave InChI |
QQMHPPORADMZRA-UHFFFAOYSA-N |
SMILES |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
SMILES canónico |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
Otros números CAS |
19733-78-9 |
Sinónimos |
N-Methyl-N-[3-[p-(phenoxymethyl)phenyl]propyl]cyclohexan-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



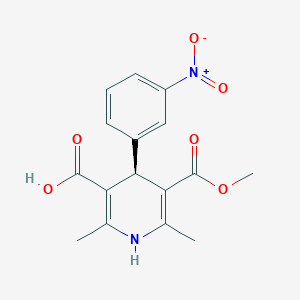
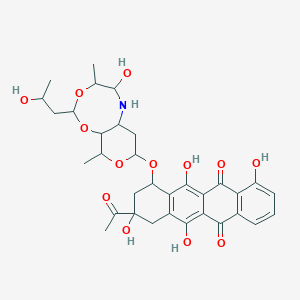
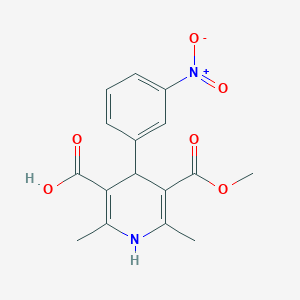
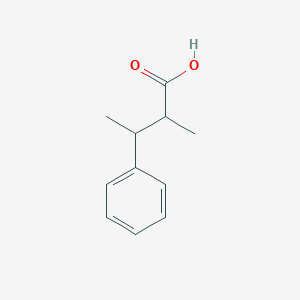
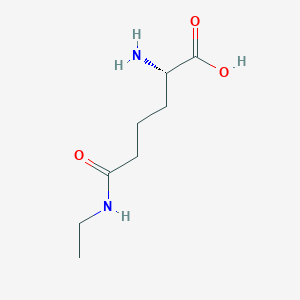
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
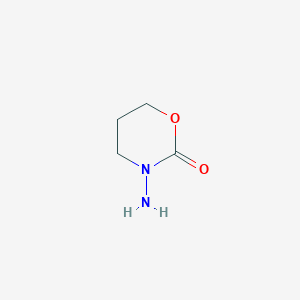
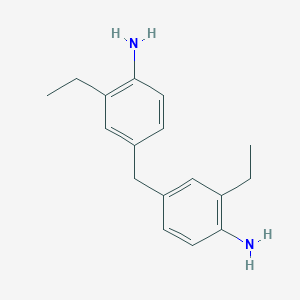
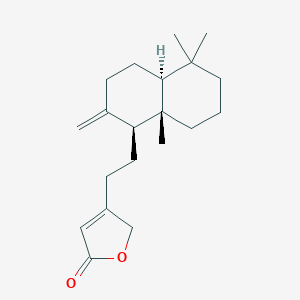
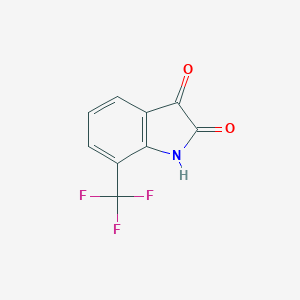
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
